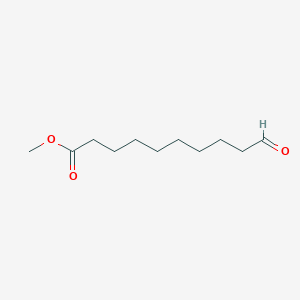

Methyl 9-Formylnonanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 10-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPNLDGNIRVDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333871 | |

| Record name | Methyl 10-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14811-73-5 | |

| Record name | Methyl 10-oxodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14811-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 10-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Identity and Physicochemical Characteristics

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 9-Formylnonanoate

This guide provides a comprehensive technical overview of this compound, a bifunctional organic molecule of significant interest to researchers in organic synthesis, polymer science, and drug development. By integrating established chemical principles with practical, field-proven insights, this document serves as an essential resource for professionals requiring a deep understanding of this versatile chemical intermediate.

This compound, also known as Methyl 10-oxodecanoate or 9-Formylnonanoic Acid Methyl Ester, is a linear C11 aliphatic chain possessing two key functional groups: a terminal aldehyde and a methyl ester.[1][2] This dual functionality makes it a valuable AB-type monomer and a versatile building block in complex organic synthesis.[3]

Core Identification

A unique identification of this compound is critical for regulatory compliance, procurement, and experimental reproducibility. Key identifiers are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 10-oxodecanoate | [2] |

| CAS Number | 14811-73-5 | [1][4] |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| Molecular Weight | 200.27 g/mol | [1] |

| Synonyms | This compound, 9-Formylnonanoic Acid Methyl Ester, Methyl 10-oxodecanoate | [1][2] |

| InChI Key | LVPNLDGNIRVDRF-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. This compound is a clear, colorless to light yellow liquid under standard conditions.[1][5]

| Property | Value | Source(s) |

| Physical State | Clear Liquid | [1] |

| Boiling Point | 121°C at 3 mmHg | [1][5] |

| Refractive Index | 1.4400 to 1.4440 | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Acetonitrile | [1][6] |

Synthesis Pathway: Ozonolysis of Methyl Oleate

The most prevalent and industrially relevant synthesis of this compound is the oxidative cleavage of the double bond in methyl oleate via ozonolysis.[7][8] Methyl oleate, readily derived from renewable resources like olive oil, serves as an economical and sustainable precursor.[9]

The causality behind this choice of synthesis is twofold:

-

Selectivity: Ozonolysis specifically targets the carbon-carbon double bond, leaving the ester functionality intact.

-

Efficiency: The reaction proceeds with high yield, and the co-product, nonanal, is also a commercially valuable chemical.

The reaction mechanism involves the 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane), which is then cleaved under reductive workup conditions to yield the desired aldehyde products.[7]

Sources

- 1. This compound | 14811-73-5 [amp.chemicalbook.com]

- 2. 14811-73-5 | this compound - AiFChem [aifchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 14811-73-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

9-Formylnonanoic acid methyl ester synthesis

An In-depth Technical Guide to the Synthesis of 9-Formylnonanoic Acid Methyl Ester

Abstract

9-Formylnonanoic acid methyl ester, also known as methyl 9-oxononanoate or azelaaldehydic acid methyl ester, is a bifunctional molecule of significant interest in organic synthesis.[1] Possessing both a terminal aldehyde and a methyl ester group, it serves as a versatile precursor for a wide array of value-added chemicals, including pharmaceuticals, fragrances, dyes, and specialized polymers.[1][2] This guide provides an in-depth technical overview of the primary synthetic methodologies for its preparation, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. The content is designed for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important chemical intermediate.

Introduction and Physicochemical Properties

Methyl 9-oxononanoate (CAS No. 1931-63-1) is a C10 fatty acid derivative that stands out due to its dual reactivity.[1] The terminal aldehyde offers a site for nucleophilic attack, condensation reactions, and oxidation or reduction, while the methyl ester provides a handle for hydrolysis, amidation, or transesterification. This unique structure makes it a valuable building block in complex molecular architectures.

Table 1: Physicochemical Properties of Methyl 9-Oxononanoate

| Property | Value | Reference(s) |

| CAS Number | 1931-63-1 | [3] |

| Molecular Formula | C₁₀H₁₈O₃ | [3][4] |

| Molecular Weight | 186.25 g/mol | [3][4] |

| IUPAC Name | methyl 9-oxononanoate | [1] |

| Synonyms | 9-Oxo-nonanoic Acid methyl ester, Azelaaldehydic Acid Methyl Ester, Methyl 8-formyloctanoate | [1][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | ~207 °C | [2] |

Core Synthetic Strategies

The synthesis of methyl 9-oxononanoate is predominantly achieved through the cleavage of the C9 double bond of oleic acid derivatives. Ozonolysis is the most established method, though other oxidative cleavage and hydroformylation techniques present viable alternatives.

Ozonolysis of Methyl Oleate

Ozonolysis is a powerful and widely used method for the oxidative cleavage of alkenes. When applied to methyl oleate, a readily available feedstock derived from vegetable oils, it provides a direct route to methyl 9-oxononanoate.[5][6]

Causality and Mechanism: The reaction proceeds via the 1,3-dipolar cycloaddition of ozone to the double bond of methyl oleate, forming an unstable primary ozonide (molozonide).[7] This intermediate rapidly rearranges and fragments into a carbonyl compound (an aldehyde) and a carbonyl oxide, commonly known as the Criegee intermediate. In a non-participating solvent, these fragments recombine to form a more stable secondary ozonide (1,2,4-trioxolane).[8][9] The crucial step for isolating the desired aldehyde is the subsequent work-up. A reductive work-up is essential to cleave the secondary ozonide and any peroxidic side-products to the aldehyde level, preventing over-oxidation to the carboxylic acid.

Caption: Ozonolysis workflow for the synthesis of Methyl 9-Oxononanoate.

Experimental Protocol: Ozonolysis of Methyl Oleate

This protocol is a representative synthesis adapted from established methodologies.[5]

-

Dissolution: Dissolve methyl oleate (1 equivalent) in a suitable solvent such as dichloromethane or methanol in a three-neck round-bottom flask equipped with a gas dispersion tube, a thermometer, and a gas outlet bubbler. A typical concentration is 0.1-0.5 M.

-

Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone-enriched oxygen from an ozone generator through the solution. The reaction progress is monitored by Thin Layer Chromatography (TLC) or the appearance of a persistent blue color in the solution, which indicates the presence of excess ozone.

-

Quenching: Once the starting material is consumed, stop the ozone flow and purge the solution with a stream of dry nitrogen or argon for 15-20 minutes to remove all residual ozone. This step is critical for safety.

-

Reductive Work-up: While maintaining the cold temperature, add a mild reducing agent. Dimethyl sulfide (DMS, 1.5 equivalents) is commonly used. The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude oil is redissolved in a solvent like diethyl ether and washed sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is purified by flash column chromatography on silica gel to yield pure methyl 9-oxononanoate.[1]

Trustworthiness Note: The self-validating nature of this protocol lies in the monitoring steps. TLC analysis provides clear checkpoints for the consumption of the starting material. The color change during ozonolysis serves as a real-time indicator of reaction completion. The final characterization by NMR and MS confirms the identity and purity of the product, validating the success of the synthesis and purification.

Alternative Oxidative Cleavage Methods

While ozonolysis is effective, the hazards associated with ozone necessitate specialized equipment. Alternative methods using more common laboratory oxidants have been developed, though they often favor the formation of the corresponding carboxylic acid, monomethyl azelate.

Ruthenium-Catalyzed Cleavage with H₂O₂: A notable alternative involves the use of a ruthenium catalyst with hydrogen peroxide as the terminal oxidant.[10]

Causality and Mechanism: This reaction is believed to proceed through a tandem sequence. First, the alkene is epoxidized by the ruthenium catalyst. The epoxide is then hydrolyzed to a vicinal diol. Finally, the ruthenium catalyst facilitates the oxidative cleavage of the C-C bond of the diol to yield the aldehyde products.[10] However, under the typically oxidative conditions required for the cleavage, the resulting aldehyde is often rapidly oxidized further to the carboxylic acid. Achieving high yields of the aldehyde requires careful control of reaction conditions and may not be as straightforward as ozonolysis.

Caption: Ruthenium-catalyzed oxidative cleavage pathway of Methyl Oleate.

Hydroformylation of Unsaturated Esters

Hydroformylation, or the "oxo process," offers an entirely different, atom-economical approach. Instead of cleaving a larger molecule, this method builds the target molecule by adding a formyl group and a hydrogen atom across a double bond.[11]

Causality and Mechanism: The substrate for this synthesis is typically methyl 9-decenoate. The reaction is catalyzed by a transition metal complex, most commonly rhodium or cobalt, in the presence of high-pressure carbon monoxide and hydrogen (synthesis gas).[11][12] The catalytic cycle involves coordination of the alkene to the metal center, migratory insertion of the alkene into a metal-hydride bond, subsequent CO insertion to form an acyl complex, and finally, reductive elimination to release the aldehyde product and regenerate the catalyst.

A key challenge in hydroformylation is controlling regioselectivity. For a terminal alkene like methyl 9-decenoate, the formyl group can add to either C9 (yielding the branched product, methyl 9-formylnonanoate) or C10 (yielding the linear product, methyl 10-formyldecanoate). Judicious choice of ligands on the metal catalyst is crucial to steer the reaction towards the desired branched isomer.

Caption: Hydroformylation of Methyl 9-decenoate to produce Methyl 9-Oxononanoate.

Table 2: Comparison of Synthetic Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Ozonolysis | Methyl Oleate | O₃, mild reducing agent (e.g., DMS) | High selectivity, direct route from bio-renewable sources. | Requires specialized ozone generator; potential hazards of ozone and peroxides. |

| Ru-catalyzed Cleavage | Methyl Oleate | Ru catalyst, H₂O₂ | Avoids use of ozone. | Often over-oxidizes to the carboxylic acid; difficult to stop at the aldehyde stage.[10] |

| Hydroformylation | Methyl 9-decenoate | CO, H₂, Rh or Co catalyst | High atom economy. | Requires high-pressure equipment; catalyst can be expensive; regioselectivity can be an issue.[13] |

Purification and Analytical Characterization

Regardless of the synthetic route, rigorous purification and characterization are paramount to ensure the final product meets the required specifications for downstream applications.

Purification

-

Column Chromatography: This is the most common method for purifying methyl 9-oxononanoate on a laboratory scale. Silica gel is the standard stationary phase, with a gradient of ethyl acetate in hexanes typically providing good separation from non-polar byproducts and starting materials.[1]

-

High-Vacuum Distillation: For larger scales, distillation can be employed. Due to its relatively high boiling point, short-path high-vacuum distillation is recommended to prevent thermal decomposition.[14]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the structure and purity of the synthesized methyl 9-oxononanoate.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most diagnostic signal is the aldehyde proton (R-CHO), which appears as a triplet at approximately 9.77 ppm. The singlet for the methyl ester protons (-OCH₃) is observed around 3.67 ppm.

-

¹³C NMR: The aldehyde carbonyl carbon resonates distinctly downfield around 202.9 ppm, while the ester carbonyl carbon appears around 174.2 ppm.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for confirming the molecular weight and assessing purity. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 186, along with characteristic fragment ions.[4]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

This technique confirms the presence of the key functional groups. Characteristic absorption bands include a strong C=O stretch for the ester at ~1740 cm⁻¹, a strong C=O stretch for the aldehyde at ~1725 cm⁻¹, and the characteristic pair of C-H stretching bands for the aldehyde proton at ~2820 and ~2720 cm⁻¹.

-

Conclusion

The synthesis of 9-formylnonanoic acid methyl ester is a well-established process, with ozonolysis of methyl oleate representing the most direct and high-yielding laboratory method. This route leverages renewable feedstocks and provides excellent control over the final product, provided that appropriate safety measures and a reductive work-up are employed. While alternative methods like catalytic oxidative cleavage and hydroformylation exist, they present challenges in selectivity and equipment requirements, respectively. The choice of synthetic strategy will ultimately depend on the available equipment, scale of production, and specific purity requirements of the final application. The robust analytical techniques outlined herein are essential for validating the successful synthesis and purification of this versatile bifunctional intermediate.

References

- Benchchem. (n.d.). Methyl 9-oxononanoate | Research Chemical.

- Benchchem. (2025). Application Notes and Protocols for the Production of Methyl 9-hydroxynonanoate.

- ChemBK. (2024). Methyl 9-oxononanoate.

- Santa Cruz Biotechnology, Inc. (n.d.). Methyl 9-Oxononanoate | CAS 1931-63-1.

- MDPI. (n.d.). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate.

- Behr, A., Tenhumberg, N., & Wintzer, A. (2012). Efficient ruthenium-catalysed oxidative cleavage of methyl oleate with hydrogen peroxide as oxidant. RSC Advances. DOI:10.1039/C2RA22370H.

- Benchchem. (2025). Technical Support Center: Purification of Methyl 9-hydroxynonanoate.

- Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of Methyl 9-hydroxynonanoate.

- Benchchem. (2025). Methyl 9-hydroxynonanoate: A Technical Guide to its Synthesis, Properties, and Biological Landscape.

- ResearchGate. (n.d.). Hydroformylation of methyl oleate (MO) to methyl 9/10 formyl stearate....

- National Center for Biotechnology Information. (n.d.). Methyl 9-oxononanoate | C10H18O3 | CID 74732. PubChem.

- ResearchGate. (n.d.). Ozonides isolated from ozonolysis of methyl oleate (1).

- ResearchGate. (n.d.). Proposed reaction pathways for the ozonolysis of pure methyl oleate....

- Travagli, V., et al. (2025). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). MDPI.

- Wikipedia. (n.d.). Hydroformylation.

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).

- ResearchGate. (n.d.). Hydroformylation ( OXO ) Catalysis.

- Petrović, Z. S., et al. (2008). Preparation of 9-hydroxynonanoic acid methyl ester by ozonolysis of vegetable oils and its polycondensation. SciSpace.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. Methyl 9-oxononanoate | C10H18O3 | CID 74732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Efficient ruthenium-catalysed oxidative cleavage of methyl oleate with hydrogen peroxide as oxidant - RSC Advances (RSC Publishing) DOI:10.1039/C2RA22370H [pubs.rsc.org]

- 11. Hydroformylation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ijpsjournal.com [ijpsjournal.com]

An In-Depth Technical Guide to Methyl 9-Formylnonanoate (CAS 14811-73-5): A Versatile Bifunctional Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-formylnonanoate, also known by synonyms such as 9-formylnonanoic acid methyl ester and methyl azelaaldehydate, is a versatile bifunctional organic compound featuring both a terminal aldehyde and a methyl ester functionality. This unique structural arrangement makes it a valuable intermediate in a wide array of chemical syntheses. Its utility spans across various industries, serving as a crucial building block in the production of pharmaceuticals, agrochemicals, fragrances, and specialty polymers. The presence of two distinct reactive sites on a flexible nine-carbon chain allows for selective chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, characteristic spectroscopic data, key chemical reactions, and applications, with a particular focus on its relevance in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14811-73-5 | |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Purity | >95.0% (GC) | |

| Boiling Point | 121 °C at 3 mmHg | [2] |

| Flash Point | 111 °C | [2] |

| Specific Gravity | 0.97 (20/20 °C) | [2] |

| Refractive Index | 1.44 | [2] |

| Storage | Refrigerated (0-10°C) under an inert atmosphere | [2] |

| Solubility | Good solubility in organic solvents |

Spectroscopic Characterization

The bifunctional nature of this compound gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and purity assessment.

¹H NMR Spectroscopy: The proton NMR spectrum provides clear signals corresponding to the different proton environments within the molecule. The aldehydic proton is typically observed as a triplet at approximately 9.76 ppm. The singlet for the methyl ester protons appears around 3.67 ppm.[3][4] The methylene group adjacent to the aldehyde (α-to-aldehyde) appears as a triplet around 2.42 ppm, while the methylene group adjacent to the ester (α-to-ester) is a triplet at about 2.30 ppm.[3] The remaining methylene protons in the aliphatic chain produce a complex multiplet in the region of 1.20-1.65 ppm.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum is characterized by a downfield signal for the aldehydic carbon at approximately 202.9 ppm and the ester carbonyl carbon around 174.3 ppm.[5][6] The methoxy carbon of the ester is typically found near 51.5 ppm.[6] The methylene carbons of the aliphatic chain resonate in the range of 22.0 to 43.9 ppm.[6]

Infrared (IR) Spectroscopy: The IR spectrum prominently displays two strong carbonyl stretching bands.[7][8][9] The ester C=O stretch appears around 1740 cm⁻¹, while the aldehyde C=O stretch is observed at a slightly lower wavenumber, typically around 1725 cm⁻¹.[7][8][9] The characteristic C-H stretch of the aldehyde group can be found as a weaker band around 2720 cm⁻¹.[10] Strong C-O stretching vibrations for the ester group are present in the 1200-1170 cm⁻¹ region.[11]

Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak [M]⁺ at m/z 200 may be observed, though it can be weak depending on the ionization conditions.[12] Common fragmentation patterns for fatty acid methyl esters include a prominent peak at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester, and losses of methoxy ([M-31]⁺) and carbomethoxy ([M-59]⁺) groups.[10][12][13] The presence of the aldehyde group can lead to characteristic fragments resulting from cleavage at the alpha and beta positions to the carbonyl group.[14][15]

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound is the ozonolysis of methyl oleate, a readily available starting material derived from natural oils.[16][17]

Ozonolysis of Methyl Oleate: A Step-by-Step Protocol

This protocol details the laboratory-scale synthesis of this compound from methyl oleate via ozonolysis followed by a reductive workup.

Materials and Reagents:

-

Methyl oleate

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃), generated from an ozone generator

-

Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and equipment for reactions at low temperatures and for chromatography.

Experimental Procedure:

-

Reaction Setup: A solution of methyl oleate in a 9:1 mixture of dichloromethane and methanol is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone is bubbled through the solution. The reaction progress is monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone and the completion of the ozonolysis reaction.

-

Quenching Excess Ozone: Once the reaction is complete, the ozone stream is stopped, and dry nitrogen or argon is bubbled through the solution to remove any dissolved ozone.

-

Reductive Workup: While maintaining the temperature at -78 °C, dimethyl sulfide (DMS) is added dropwise to the reaction mixture. The solution is then allowed to warm slowly to room temperature and stirred overnight. The DMS reduces the intermediate ozonide to the desired aldehyde products.[1][18][19]

-

Workup and Extraction: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between water and an organic solvent such as diethyl ether or ethyl acetate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure this compound.

-

Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound provides a rich platform for a variety of chemical transformations. The aldehyde and ester groups can be reacted selectively under different conditions, making it a highly valuable and versatile synthetic intermediate.

Reactions of the Aldehyde Group

The aldehyde group is generally more reactive than the ester group and can undergo a wide range of reactions, including:

-

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid, yielding monomethyl azelate, which can be further hydrolyzed to azelaic acid, an important dicarboxylic acid used in the polymer industry.

-

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄), yielding methyl 9-hydroxynonanoate.

-

Reductive Amination: Reaction with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides access to terminal amino esters.

-

Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction, allowing for carbon chain extension.

-

Aldol Condensation: The aldehyde can participate in aldol condensation reactions, forming new carbon-carbon bonds.

Reactions of the Ester Group

The ester group can be transformed through several classical reactions:

-

Hydrolysis: Base- or acid-catalyzed hydrolysis of the methyl ester yields 9-formylnonanoic acid.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the aldehyde to the corresponding diol, 1,9-nonanediol.

-

Transesterification: The methyl ester can be converted to other esters by reaction with different alcohols under acid or base catalysis.

-

Aminolysis: Reaction with amines can convert the ester to the corresponding amide.

Applications in Drug Development and Bioactive Molecule Synthesis

The bifunctional nature of this compound makes it an attractive building block for the synthesis of complex bioactive molecules and pharmaceuticals.[20] Its ability to undergo selective transformations at either the aldehyde or ester terminus allows for the stepwise construction of intricate molecular scaffolds.

-

Precursor to Bioactive Lipids: As a derivative of a C9 fatty acid chain, it can serve as a precursor for the synthesis of modified lipids and signaling molecules. For instance, the aldehyde functionality can be used as a handle to introduce pharmacophores or linkers, while the ester can be hydrolyzed to the free acid, a common feature in many bioactive lipids.

-

Synthesis of Prostaglandin Analogs: Long-chain aldehydes and esters are key intermediates in the synthesis of prostaglandins and their analogs, which are potent bioactive compounds with a wide range of physiological effects.[17][21][22] this compound can be envisioned as a starting material for the construction of the cyclopentane ring and the two side chains characteristic of prostaglandins.

-

Building Block for Anticancer Agents: The synthesis of novel anticancer agents often involves the assembly of complex molecules from smaller, functionalized building blocks.[23][24][25] The reactivity of the aldehyde group in this compound allows for its incorporation into heterocyclic systems or for the formation of Schiff bases, which are common motifs in various anticancer compounds.

-

Linker in Drug Conjugates: The bifunctionality of this compound makes it a potential candidate for use as a linker in antibody-drug conjugates (ADCs) or other drug delivery systems. One end can be attached to a drug molecule, while the other can be conjugated to a targeting moiety.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[19] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19]

-

Inhalation: May cause respiratory tract irritation.[19]

-

Skin Contact: May cause skin irritation.[19]

-

Eye Contact: May cause eye irritation.[19]

-

Ingestion: May be harmful if swallowed.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] It is recommended to store under an inert atmosphere as it is sensitive to air and heat.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.[16][19][26]

Conclusion

This compound is a highly valuable and versatile bifunctional molecule with significant potential in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its straightforward synthesis from renewable resources like methyl oleate adds to its appeal. The ability to selectively manipulate its aldehyde and ester functionalities provides chemists with a powerful tool for the construction of complex and high-value molecules. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and reactivity of this compound opens up numerous possibilities for the design and synthesis of novel therapeutic agents.

References

-

Clutch Prep. (n.d.). Ozonolysis Full Mechanism Explained. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 9-(oxiran-2-yl)nonanoate. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Retrieved from [Link]

-

PubMed. (2025). β-C-H bond functionalization of ketones and esters by cationic Pd complexes. Retrieved from [Link]

-

JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl methanoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pattern of compound 9. Retrieved from [Link]

-

PubChem. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methyl methanoate. Retrieved from [Link]

-

PubMed. (n.d.). Prostaglandin Synthesis in Human Lymphatics From Precursor Fatty Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl methanoate. Retrieved from [Link]

-

MDPI. (2025). New Anticancer Agents: Design, Synthesis and Evaluation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anticancer study of 9-aminoacridine derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Methyl methanoate low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

ResearchGate. (2025). Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules. Retrieved from [Link]

-

International Journal of Environmental Science and Development. (2015). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. Retrieved from [Link]

-

Asian Journal of Applied Chemistry Research. (2022). Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Natural-Product-Like Molecules with Over Eighty Distinct Scaffolds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR of the methyl esters and hydroxylated unsaturated methyl esters. Retrieved from [Link]

-

Semantic Scholar. (1983). Synthesis of 9(0)-Methano-Δ6(9α)-PGI1: The highly potent carbon analog of prostacyclin. Retrieved from [Link]

-

Chemistry World. (2015). Chemical building blocks produce a wellspring of organic molecules. Retrieved from [Link]

Sources

- 1. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. methyl methanoate low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 methyl formate 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. wwjmrd.com [wwjmrd.com]

- 8. journalajacr.com [journalajacr.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 14811-73-5 | this compound - AiFChem [aifchem.com]

- 12. jeol.com [jeol.com]

- 13. mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Prostaglandin synthesis in human lymphatics from precursor fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 19. Supplemental Topics [www2.chemistry.msu.edu]

- 20. Chemical building blocks produce a wellspring of organic molecules | Research | Chemistry World [chemistryworld.com]

- 21. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Synthesis of 9(0)-Methano-Δ6(9α)-PGI1: The highly potent carbon analog of prostacyclin | Semantic Scholar [semanticscholar.org]

- 23. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 26. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Methyl 9-Formylnonanoate

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding Methyl 9-Formylnonanoate

This compound (CAS No. 14811-73-5) is a bifunctional aliphatic molecule that serves as a significant building block in modern organic synthesis.[1] Possessing both a methyl ester and a terminal aldehyde group, it offers two distinct points of reactivity, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and specialty polymers.[1] Its long nine-carbon chain imparts lipophilic characteristics, while the polar termini provide sites for chemical modification.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical properties of this compound. Beyond simply listing values, we will delve into the causality behind experimental choices for property determination and provide actionable, field-proven protocols. The objective is to equip the user with the foundational knowledge required for the effective handling, characterization, and application of this versatile reagent.

Section 1: Core Molecular and Physical Properties

A compound's utility in a research or development setting is fundamentally dictated by its physical properties. These constants influence reaction conditions, purification strategies, and formulation choices. The key physical properties of this compound are summarized below.

General and Molecular Information

The fundamental identity of this compound is established by its molecular formula and weight. This information is critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

| Property | Value | Source(s) |

| CAS Number | 14811-73-5 | [1][2] |

| Synonyms | 9-Formylnonanoic Acid Methyl Ester, Methyl 10-oxodecanoate | [2][3] |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | Colorless to Light Yellow Clear Liquid | [1][2] |

| Purity (Typical) | ≥ 95% (by Gas Chromatography) | [1][2] |

Key Physical Constants

The following properties are essential for handling, process design, and purification of the compound.

| Property | Value | Source(s) |

| Boiling Point | 120 - 122 °C at 3 mmHg (400 Pa) | [1] |

| Density | 0.970 g/mL (at 20°C) | [1][2] |

| Refractive Index (n_D) | 1.440 (at 20°C) | [1][2] |

| Flash Point | 111 °C | [2][4] |

| Melting Point | Not available; liquid at standard conditions. | |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Acetonitrile.[3] Generally soluble in common organic solvents.[1] |

Section 2: Experimental Determination of Physical Properties

As a Senior Application Scientist, it is imperative to not only know the properties of a compound but to understand how they are reliably measured. The choice of methodology is dictated by the nature of the substance and the required precision. This compound is a high-boiling, non-viscous liquid, which informs our selection of standard protocols.

Workflow for Physical Property Characterization

The logical flow for characterizing a liquid sample like this compound involves a sequence of non-destructive tests that confirm identity and purity before proceeding to more specific applications.

Caption: Workflow for the physical characterization of this compound.

Protocol for Density Determination (ASTM D4052)

Causality: For a precise and accurate density measurement of a non-viscous liquid, the oscillating U-tube method, standardized as ASTM D4052, is the industry benchmark.[1][3][5] It surpasses older pycnometer or hydrometer methods in speed, sample volume requirement, and precision, making it ideal for research and quality control.

Methodology:

-

Apparatus: A digital density meter equipped with an oscillating U-tube.

-

Calibration:

-

Perform a two-point calibration check using dry air and high-purity water (e.g., Type II) at the target temperature (20.0 ± 0.1 °C).

-

The instrument should read the density of air (approx. 0.0012 g/mL) and water (0.9982 g/mL at 20°C). Adjust if necessary.

-

-

Sample Preparation: Ensure the sample is equilibrated to the measurement temperature and is free of any air bubbles.

-

Measurement:

-

Inject the liquid sample into the U-tube cell using a syringe, ensuring no bubbles are introduced. Automated sample injection can also be used.[2]

-

Allow the instrument reading to stabilize. The instrument measures the change in the oscillation period of the tube caused by the sample's mass and calculates the density.

-

Perform the measurement in triplicate and report the average value.

-

-

Cleaning: Flush the cell with appropriate solvents (e.g., ethanol followed by acetone) and dry with a stream of air.

Protocol for Refractive Index Measurement

Causality: The refractive index is a fundamental physical constant that is highly sensitive to purity. The Abbe refractometer is a robust and widely available instrument for this purpose, offering sufficient precision (typically ±0.0001) for routine characterization.[6]

Methodology:

-

Apparatus: An Abbe refractometer with a circulating water bath for temperature control (set to 20.0 ± 0.1 °C).

-

Calibration:

-

Place a few drops of a known standard (e.g., high-purity water, n_D = 1.3330 at 20°C) onto the prism.

-

Close the prism and adjust the instrument until the borderline is sharp and centered on the crosshairs. If the reading does not match the standard, adjust the calibration screw as per the instrument manual.

-

-

Measurement:

-

Clean the prisms with a soft tissue and an appropriate solvent (e.g., isopropanol).

-

Apply 2-3 drops of this compound to the lower prism.

-

Close the prisms and allow 1-2 minutes for temperature equilibration.

-

Rotate the handwheel to bring the light/dark boundary into the field of view.

-

Rotate the dispersion compensator to eliminate any color fringe and sharpen the boundary.

-

Adjust the handwheel again to center the sharp boundary precisely on the crosshairs.

-

Read the refractive index from the integrated scale.

-

Section 3: Spectroscopic Signature Analysis

Predicted Infrared (IR) Spectrum

Causality: IR spectroscopy is a rapid and powerful tool for identifying functional groups. The spectrum of this compound will be dominated by features of its two carbonyl groups and the aliphatic chain.

Key Expected Absorption Bands:

-

~2930 and ~2855 cm⁻¹ (Strong): C-H stretching vibrations of the long methylene (-CH₂-) chain.

-

~2720 cm⁻¹ (Medium, Sharp): A highly diagnostic C-H stretching vibration of the aldehyde proton (R-CHO).[7] Its presence is a key indicator that distinguishes an aldehyde from other carbonyl compounds.

-

~1735 cm⁻¹ (Very Strong, Sharp): C=O stretching vibration of the methyl ester. This is typically one of the strongest peaks in the spectrum.[8]

-

~1725 cm⁻¹ (Strong, Sharp): C=O stretching vibration of the saturated aliphatic aldehyde. This peak will likely overlap significantly with the ester C=O stretch, potentially appearing as a shoulder or a broadened peak in the 1725-1740 cm⁻¹ region.[7]

-

~1465 cm⁻¹ (Medium): C-H bending (scissoring) vibration of the methylene groups.

-

~1170 cm⁻¹ (Strong): C-O stretching vibration characteristic of the ester group.

Predicted ¹H and ¹³C NMR Spectra

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the definitive method for structural elucidation.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

δ 9.76 (t, J ≈ 1.8 Hz, 1H): The aldehyde proton (-CHO). This is the most downfield and most characteristic signal. It will appear as a triplet due to coupling with the two adjacent protons on C8.[9]

-

δ 3.67 (s, 3H): The methyl protons of the ester group (-OCH₃). It is a singlet as there are no adjacent protons.

-

δ 2.42 (td, J ≈ 7.4, 1.8 Hz, 2H): The methylene protons alpha to the aldehyde carbonyl (C8-H₂). The triplet of doublets arises from coupling to the C7 protons (triplet) and the aldehyde proton (doublet).

-

δ 2.30 (t, J ≈ 7.5 Hz, 2H): The methylene protons alpha to the ester carbonyl (C2-H₂).

-

δ 1.63 (m, 4H): Methylene protons at C3 and C7.

-

δ 1.30 (m, 8H): The remaining bulk methylene protons (C4, C5, C6).

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

δ 202.7: The aldehyde carbonyl carbon (-CHO).[10]

-

δ 174.2: The ester carbonyl carbon (-C(O)OCH₃).[11]

-

δ 51.5: The ester methyl carbon (-OCH₃).

-

δ 43.9: The methylene carbon alpha to the aldehyde (C8).

-

δ 34.1: The methylene carbon alpha to the ester (C2).

-

δ 22.0 - 29.1: The remaining seven methylene carbons of the aliphatic chain (C3-C7).

Caption: Logic diagram for confirming the structure of this compound via ¹H NMR.

Section 4: Safety, Handling, and Storage

Causality: A thorough understanding of a chemical's hazards is paramount for safe laboratory practice. The dual functionality of this compound suggests potential for irritation, and its physical form dictates appropriate storage.

GHS Hazard Classification

Based on supplier safety data, this compound is classified as follows.[3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |

Hazard Pictogram:

-

Exclamation Mark (GHS07)

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a standard laboratory coat.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a refrigerator at 0 - 8 °C.[1]

-

Stability: The compound is noted as being sensitive to air and heat.[2] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde functional group.

References

-

ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2022.

-

ChemicalBook, this compound(14811-73-5).

-

Chem-Impex, Methyl 9-formyinonanoate.

-

Sigma-Aldrich, this compound, CAS 14811-73-5.

-

TCI Deutschland GmbH, this compound, CAS 14811-73-5.

-

化工字典网 (Chemical Dictionary Net), CAS NO:14811-73-5.

-

TCI EUROPE N.V., this compound, CAS 14811-73-5.

-

Chemistry LibreTexts, Interpreting C-13 NMR Spectra.

-

Sigma-Aldrich, this compound | 14811-73-5 (Chinese).

-

CP Lab Safety, this compound, 5 grams.

-

PubChem, Methyl 9-(oxiran-2-yl)nonanoate.

-

NIST Chemistry WebBook, C(9)H(12)O.

-

University of Wisconsin-Madison, NMR Spectroscopy :: 13C NMR Chemical Shifts.

-

eCampusOntario Pressbooks, 29.9 1H NMR Spectroscopy.

-

Truman State University, Operating Instructions for Abbé Refractometers.

-

Doc Brown's Chemistry, C-13 nmr spectrum of methyl methanoate.

-

Doc Brown's Chemistry, infrared spectrum of methyl methanoate.

-

Chemické zvesti, 13C-N.M.R. spectra of methyl O-methyl-a-L-rhamnopyranosides.

-

Chemistry LibreTexts, Interpreting C-13 NMR Spectra (again).

-

ChemicalBook, METHYL NONANOATE(1731-84-6) IR Spectrum.

-

NIST, Methyl 9-(4'-methyl-5'-oxotetrahydrofuran-2'-yl)nonanoate Vapor Phase IR.

-

University of Wisconsin-Madison, NMR Spectroscopy :: 1H NMR Chemical Shifts.

-

Doc Brown's Chemistry, methyl methanoate low high resolution H-1 proton nmr spectrum.

-

ChemicalBook, Methyl decanoate(110-42-9) 1H NMR spectrum.

-

ChemicalBook, Methyl anthranilate(134-20-3) 1H NMR spectrum.

-

ResearchGate, Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents.

-

University of Calgary, IR: aldehydes.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 14811-73-5 | TCI Deutschland GmbH [tcichemicals.com]

- 3. This compound | 14811-73-5 [amp.chemicalbook.com]

- 4. CAS NO:14811-73-5; 9-甲酰基壬酸甲酯 [chemdict.com]

- 5. 14811-73-5|this compound|BLD Pharm [bldpharm.com]

- 6. methyl 9-oxononanoate, 1931-63-1 [thegoodscentscompany.com]

- 7. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chempap.org [chempap.org]

Methyl 9-Formylnonanoate: A Technical Guide for Advanced Synthesis

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 9-Formylnonanoate, a bifunctional linear-chain aliphatic ester-aldehyde. Its unique structure, featuring a terminal aldehyde and a methyl ester, renders it a highly versatile building block in organic synthesis. This document delineates its physicochemical properties, provides validated protocols for its synthesis and characterization, and explores its strategic applications in the development of complex molecules, including pharmaceutical intermediates.

Molecular Profile and Physicochemical Properties

This compound (CAS: 14811-73-5), also known as 9-Formylnonanoic acid methyl ester or Methyl 10-oxodecanoate, possesses a molecular formula of C₁₁H₂₀O₃ and a molecular weight of 200.28 g/mol .[1][2] The molecule's utility is derived from the orthogonal reactivity of its two functional groups: the aldehyde allows for nucleophilic additions, reductive aminations, and olefination reactions, while the methyl ester provides a site for hydrolysis, amidation, or reduction.

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. These are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| CAS Number | 14811-73-5 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity (Typical) | ≥ 95% (GC) | [1] |

| Density | ~0.970 g/mL | [1] |

| Boiling Point | 120 - 122 °C @ 3 mmHg | [1] |

| Refractive Index | ~1.440 | [1] |

| Synonyms | 9-Formylnonanoic acid methyl ester, Methyl 10-oxodecanoate | [1] |

The structural arrangement of its functional groups is key to its synthetic utility.

Caption: Structure of this compound.

Synthesis from Renewable Feedstocks: Ozonolysis of Methyl Oleate

A robust and industrially relevant synthesis for this compound involves the oxidative cleavage of methyl oleate, a derivative of oleic acid abundant in vegetable oils.[3] The method of choice is ozonolysis followed by a reductive workup, which selectively cleaves the carbon-carbon double bond to yield two carbonyl compounds. Using a reductive workup is critical to prevent over-oxidation of the resulting aldehyde to a carboxylic acid.[4]

The causality for this synthetic choice is twofold: it utilizes a renewable and inexpensive starting material, and the reaction is high-yielding and specific. The Criegee mechanism describes the process wherein ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[5] The subsequent workup with a reducing agent, such as dimethyl sulfide (DMS), cleaves this ozonide to furnish the desired aldehyde products.[4]

Caption: Workflow for Synthesis and Purification.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve methyl oleate (1.0 eq) in a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a calcium chloride drying tube outlet. A typical concentration is 0.1 M.

-

Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble a stream of ozone-enriched oxygen from an ozone generator through the solution. Monitor the reaction's progress by thin-layer chromatography (TLC) or by the appearance of a persistent blue color, which indicates the presence of excess ozone.

-

Quenching: Once the reaction is complete, cease the ozone flow and purge the solution with dry nitrogen or argon gas for 15-20 minutes to remove all residual ozone. This step is a critical safety measure.

-

Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 1.5 eq) dropwise to the reaction mixture. An exothermic reaction will occur.

-

Warm-up: After the addition of DMS is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

-

Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents and excess DMS.

-

Purification: The resulting crude oil, which also contains nonanal (the other cleavage product), can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization for Quality Control

Confirming the identity and purity of this compound is essential. A multi-technique approach provides a self-validating system for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing purity and confirming the molecular weight. The aldehyde functionality makes this compound highly suitable for GC analysis.

-

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

-

Expected Results: The chromatogram should show a single major peak corresponding to this compound. The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 200, although it may be weak. Characteristic fragment ions would include [M-31]⁺ (loss of •OCH₃), [M-45]⁺ (loss of •COOCH₃), and other fragments resulting from cleavage along the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation.

-

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

-

-

Expected Spectral Data:

-

¹H NMR (CDCl₃):

-

δ ~9.76 ppm (t, J ≈ 1.8 Hz, 1H): This is the highly characteristic signal for the aldehyde proton (-CHO), appearing as a triplet due to coupling with the adjacent CH₂ group.

-

δ ~3.67 ppm (s, 3H): A sharp singlet corresponding to the methyl ester protons (-OCH₃).

-

δ ~2.42 ppm (td, J ≈ 7.4, 1.8 Hz, 2H): A triplet of doublets for the methylene protons alpha to the aldehyde (C8-H₂).

-

δ ~2.30 ppm (t, J ≈ 7.5 Hz, 2H): A triplet for the methylene protons alpha to the ester carbonyl (C2-H₂).

-

δ ~1.62 ppm (m, 4H): Multiplets for the methylene protons beta to both functional groups (C3-H₂ and C7-H₂).

-

δ ~1.30 ppm (m, 8H): A broad multiplet for the remaining central methylene protons (C4, C5, C6-H₂).

-

-

¹³C NMR (CDCl₃):

-

δ ~202.9 ppm: Aldehyde carbonyl carbon (-CHO).

-

δ ~174.3 ppm: Ester carbonyl carbon (-COOCH₃).

-

δ ~51.5 ppm: Methyl ester carbon (-OCH₃).

-

δ ~43.9 ppm: Methylene carbon alpha to the aldehyde (C8).

-

δ ~34.1 ppm: Methylene carbon alpha to the ester (C2).

-

δ ~29.0-29.1 ppm: Central methylene carbons (C4, C5, C6).

-

δ ~24.9 ppm: Methylene carbon beta to the ester (C3).

-

δ ~22.1 ppm: Methylene carbon beta to the aldehyde (C7).

-

-

Applications in Advanced Organic Synthesis

The value of this compound lies in its ability to act as a versatile linker and scaffold in multi-step syntheses. The differential reactivity of the aldehyde and ester groups allows for sequential, selective transformations.

Key Reactions:

-

Reductive Amination: The aldehyde group readily reacts with primary or secondary amines to form an imine, which is then reduced in situ to yield a more complex secondary or tertiary amine. This is a cornerstone reaction in medicinal chemistry for building libraries of drug candidates.[6][7] Common reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are selective for the iminium ion over the aldehyde, allowing for a one-pot procedure.[6]

-

Wittig Olefination: The aldehyde can be converted into an alkene using a phosphonium ylide (Wittig reagent).[8][9] This reaction is highly reliable for forming carbon-carbon double bonds with precise regiochemical control, which is invaluable for synthesizing natural products and their analogs.

-

Further Derivatization: After modification of the aldehyde, the ester group can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide, opening up numerous pathways for further diversification.

Caption: Synthetic utility of this compound.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, or contact with skin.

-

Storage: this compound is sensitive to air and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration at 0-8 °C is recommended.[1] Aldehydes are prone to oxidation to carboxylic acids upon exposure to air, which would compromise sample purity.

-

Safety: While specific toxicity data is limited, compounds of this class should be handled with care. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical advice if irritation persists.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in research, development, and manufacturing. Its efficient synthesis from renewable feedstocks, combined with the orthogonal reactivity of its ester and aldehyde functionalities, makes it an ideal building block for constructing complex molecular architectures. The protocols and data provided in this guide serve as a foundational resource for scientists aiming to leverage this compound in advanced organic synthesis and drug discovery programs.

References

-

PubChem. (n.d.). Methyl 9-oxononanoate. Retrieved January 10, 2026, from [Link]

-

Godard, A., et al. (2016). From crops to products for crops: Preserving the ecosystem through the use of bio-based molecules. ResearchGate. Retrieved January 10, 2026, from [Link]

-

Parrino, F., et al. (2023). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. MDPI. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. Retrieved January 10, 2026, from [Link]

-

Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing. Retrieved January 10, 2026, from [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved January 10, 2026, from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Petrović, Z. S., et al. (2008). Preparation of 9-hydroxynonanoic acid methyl ester by ozonolysis of vegetable oils and its polycondensation. ResearchGate. Retrieved January 10, 2026, from [Link]

-

Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

ChemBK. (2024). Methyl 9-oxononanoate. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 10, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Page loading... [guidechem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of Methyl 9-Formylnonanoate

Introduction: The Bifunctional Significance of Methyl 9-Formylnonanoate

This compound, systematically known as Methyl 9-oxononanoate, is a versatile bifunctional molecule possessing both a terminal aldehyde and a methyl ester functionality.[1] This unique structural arrangement makes it a valuable intermediate in a multitude of organic syntheses. Its applications span from being a precursor in the synthesis of pharmaceuticals, fragrances, and dyes to its use as a linseed oil-based solventless polymeric protective coating.[1][2] Furthermore, it serves as a crucial building block in the synthesis of bioactive compounds and specialty polymers.[3] The presence of two distinct reactive sites allows for selective chemical modifications, making it an indispensable tool for chemists and biochemists. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational understanding for researchers and drug development professionals.

Molecular Structure and Properties

-

IUPAC Name: methyl 9-oxononanoate[4]

-

Synonyms: this compound, Methyl azelaaldehydate, Methyl 8-formyloctanoate[4][5]

Synthesis of this compound: A Brief Overview

A prevalent method for the synthesis of this compound is through the ozonolysis of methyl oleate, a readily available starting material derived from natural oils. This process involves the oxidative cleavage of the double bond in methyl oleate, followed by a reductive workup to yield the desired aldehyde.

Caption: A simplified workflow for the synthesis of this compound via ozonolysis.

Spectroscopic Data and Interpretation

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound, confirming its identity and purity.[6] This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: The analytical workflow for the characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment within a molecule. The predicted ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct functional groups.[7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.7 | Triplet (t) | 1H | Aldehyde proton (-CHO) |

| ~3.6 | Singlet (s) | 3H | Methyl ester protons (-OCH₃) |

| ~2.4 | Triplet (t) | 2H | Methylene protons alpha to the aldehyde (-CH₂-CHO) |

| ~2.2 | Triplet (t) | 2H | Methylene protons alpha to the ester (-CH₂-COOCH₃) |

| ~1.6 | Multiplet (m) | 4H | Methylene protons beta to the functional groups |

| ~1.3 | Multiplet (m) | 6H | Remaining methylene protons in the alkyl chain |

Interpretation:

-

The downfield chemical shift of the aldehyde proton at approximately 9.7 ppm is a highly diagnostic feature, resulting from the deshielding effect of the adjacent carbonyl group.[8][9]

-

The singlet at around 3.6 ppm is characteristic of the three equivalent protons of the methyl ester group.[8]

-

The methylene protons adjacent to the electron-withdrawing aldehyde and ester groups are deshielded and appear as triplets at approximately 2.4 ppm and 2.2 ppm, respectively. The triplet multiplicity arises from coupling with the adjacent methylene protons.

-

The remaining methylene protons of the long alkyl chain give rise to overlapping multiplets in the upfield region of the spectrum, typically between 1.3 and 1.6 ppm.[10]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

| Chemical Shift (δ) ppm | Assignment |

| ~202 | Aldehyde carbonyl carbon (-C HO) |

| ~174 | Ester carbonyl carbon (-C OOCH₃) |

| ~51 | Methyl ester carbon (-OC H₃) |

| ~44 | Methylene carbon alpha to the aldehyde (-C H₂-CHO) |

| ~34 | Methylene carbon alpha to the ester (-C H₂-COOCH₃) |

| ~22-30 | Remaining methylene carbons in the alkyl chain |

Interpretation:

-

The two carbonyl carbons are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. The aldehyde carbonyl carbon is typically found at a higher chemical shift (around 202 ppm) compared to the ester carbonyl carbon (around 174 ppm).[11]

-

The carbon of the methyl ester group appears at approximately 51 ppm.

-

The carbons of the long aliphatic chain will resonate in the upfield region of the spectrum, generally between 22 and 44 ppm. The specific chemical shifts are influenced by their proximity to the electron-withdrawing functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 and ~2855 | Strong | C-H stretching (aliphatic) |

| ~2820 and ~2720 | Medium | C-H stretching (aldehyde) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1725 | Strong | C=O stretching (aldehyde) |

| ~1465 | Medium | C-H bending (methylene) |

| ~1170 | Strong | C-O stretching (ester) |

Interpretation:

-

The presence of two strong carbonyl absorption bands is a key feature of the IR spectrum of this compound. The ester carbonyl stretch typically appears at a higher wavenumber (~1740 cm⁻¹) than the aldehyde carbonyl stretch (~1725 cm⁻¹).[7][12]

-

The two medium intensity peaks around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretching vibration of the aldehyde proton and are highly diagnostic for this functional group.[1][13][14]

-

The strong C-H stretching bands around 2925 cm⁻¹ and 2855 cm⁻¹ are indicative of the long aliphatic chain.[15]

-

A strong absorption band around 1170 cm⁻¹ corresponds to the C-O stretching vibration of the ester group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, Electron Ionization (EI) is a common technique.

| m/z | Relative Intensity | Possible Fragment |

| 186 | Low | [M]⁺ (Molecular ion) |

| 155 | Medium | [M - OCH₃]⁺ |

| 154 | Medium | [M - H₂O]⁺ |

| 127 | High | [M - COOCH₃]⁺ |

| 87 | High | [CH₃OOC(CH₂)₂]⁺ |

| 74 | Very High | [CH₃OOCCH=CH₂]⁺ (McLafferty rearrangement) |

| 55 | High | [C₄H₇]⁺ |

Interpretation:

-

The molecular ion peak at m/z 186 confirms the molecular weight of the compound.[4]

-

Common fragmentation pathways include the loss of the methoxy group (-OCH₃) to give a peak at m/z 155, and the loss of the carbomethoxy group (-COOCH₃) resulting in a peak at m/z 127.

-

A prominent peak at m/z 74 is often observed for methyl esters and is attributed to a McLafferty rearrangement.

-

The fragmentation pattern provides a unique fingerprint that can be used to confirm the structure of this compound.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently invert several times to ensure a homogenous solution.

Acquisition of NMR Spectra

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Acquisition of FT-IR Spectrum

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Record a background spectrum.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.[4]

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5 or equivalent) is suitable.

-

Carrier Gas: Helium is typically used.

-

Oven Temperature Program: A programmed temperature gradient is employed to ensure good separation. A typical program might start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Conclusion

The spectroscopic characterization of this compound through a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a comprehensive and unambiguous confirmation of its molecular structure. The distinct signals and absorption bands associated with its aldehyde and methyl ester functional groups, as well as its aliphatic backbone, serve as reliable diagnostic markers. This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and utilize this important bifunctional molecule in their synthetic endeavors.

References

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts. Retrieved from [Link]

-

Unknown. (n.d.). IR handout.pdf. Retrieved from [Link]

-

Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Micheletti, G., & Boga, C. (2023). Methyl 9-(1-methyl-1H-indol-3-yl)

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Unknown. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 9-oxononanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 9-oxononanoate. National Center for Biotechnology Information. Retrieved from [Link]

-